molecular formula C20H27NO2 B15185053 Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- CAS No. 94876-55-8

Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl-

Cat. No.: B15185053
CAS No.: 94876-55-8
M. Wt: 313.4 g/mol
InChI Key: INLMDDDTZIKNNI-UHFFFAOYSA-N
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Description

Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- is a chemical compound with the molecular formula C19H25NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains additional functional groups such as an ethoxy group, a furyl group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

    Attachment of the Furyl Group: The furyl group can be attached through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Addition of the Phenethyl Group: The phenethyl group can be added through a nucleophilic substitution reaction using phenethyl bromide and a suitable base.

Industrial Production Methods

Industrial production of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine.

    4-Ethoxy-4-(2-furyl)piperidine: Lacks the phenethyl and methyl groups.

    3-Methyl-1-phenethylpiperidine: Lacks the ethoxy and furyl groups.

Uniqueness

Piperidine, 4-ethoxy-4-(2-furyl)-3-methyl-1-phenethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94876-55-8

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3

InChI Key

INLMDDDTZIKNNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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